molecular formula C8H10N2O B047964 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile CAS No. 113089-36-4

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Cat. No.: B047964
CAS No.: 113089-36-4
M. Wt: 150.18 g/mol
InChI Key: BZGMLYBFFFPAPS-UHFFFAOYSA-N
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Description

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a bicyclic structure containing a pyrrolizine ring system with a ketone and a nitrile functional group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. The reaction is usually carried out under inert atmosphere and at room temperature to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is unique due to its combination of a bicyclic structure with both ketone and nitrile functional groups. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-8-3-1-5-10(8)7(11)2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGMLYBFFFPAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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